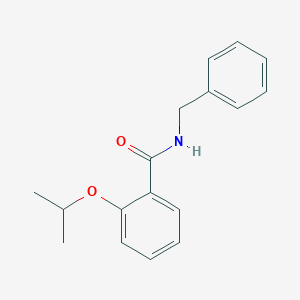
N-benzyl-2-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-isopropoxybenzamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
One of the notable applications of N-benzyl-2-isopropoxybenzamide derivatives is in the field of anticonvulsant research. Studies have demonstrated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. For instance, specific derivatives showed effective ED50 values comparable to established anticonvulsants like phenytoin . The structural modifications in these compounds, such as the introduction of heteroatoms at specific positions, have been linked to enhanced activity.
Table 1: Anticonvulsant Activity of N-benzyl Derivatives
| Compound Name | ED50 (mg/kg) | Administration Route |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Intraperitoneal |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) | Intraperitoneal |
| Phenytoin | 6.5 (i.p.) | Intraperitoneal |
Antiprotozoal Activity
This compound has also been investigated for its antiprotozoal effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that this compound can act as a minor groove binder, disrupting the kinetoplast DNA function essential for the parasite's survival. This mechanism was validated through in vitro and in vivo studies, demonstrating its potential as a therapeutic agent against kinetoplastid parasites .
Antimicrobial Properties
The antimicrobial properties of this compound derivatives have been explored extensively. Various synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) that suggest potent antimicrobial effects, making them candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity of N-benzyl Derivatives
| Compound Name | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N18 | 4.53 | HCT116 Cancer Cell Line |
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound derivatives. Compounds from this class have shown promising results against human colorectal carcinoma cell lines, with some derivatives exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil (5-FU). This suggests that they may be effective in cancer treatment protocols .
Table 3: Anticancer Activity Against HCT116 Cell Line
| Compound Name | IC50 (µM) |
|---|---|
| N9 | 5.85 |
| N18 | 4.53 |
| 5-FU | 9.99 |
Mechanism of Action and Future Directions
The mechanisms by which this compound exerts its biological activities include interaction with specific molecular targets such as dihydrofolate reductase and other enzymes involved in critical metabolic pathways. Ongoing research is focused on elucidating these mechanisms further to optimize the structure for enhanced efficacy and reduced side effects.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34g/mol |
Nom IUPAC |
N-benzyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)20-16-11-7-6-10-15(16)17(19)18-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
Clé InChI |
MMFGXSMBYKCRPL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CC(C)OC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















